molecular formula C36H54CaN10O12P2 B7947155 Dibutyryl cAMP;DBcAMP

Dibutyryl cAMP;DBcAMP

Cat. No. B7947155
M. Wt: 920.9 g/mol
InChI Key: JCVFMOFYPMQNAU-UXYIIXGMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyryl cAMP;DBcAMP is a useful research compound. Its molecular formula is C36H54CaN10O12P2 and its molecular weight is 920.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyryl cAMP;DBcAMP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyryl cAMP;DBcAMP including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurological Research : DBcAMP was investigated for its effects on spinal cord injury (SCI), demonstrating both histopathological changes and behavioral deficits, indicating the need for careful consideration of its application in CNS studies (Fouad et al., 2009).

  • Cardiovascular and Atherosclerotic Research : DBcAMP was shown to decrease proliferative activity and cholesteryl ester content in atherosclerotic human aorta cells, suggesting its potential in addressing atherosclerotic manifestations (Tertov et al., 1982).

  • Endocrine System Studies : The compound has been used to study thyroid hormone conversion in rat brain astrocytes, providing a model for understanding T4 to T3 conversion in the brain (Leonard, 1988).

  • Muscular and Neuromuscular Research : DBcAMP was found to have an anti-fatigue effect in patients with myasthenia gravis, highlighting its potential in neuromuscular transmission studies (Hashimoto et al., 1976).

  • Placental and Reproductive Biology : In rat placental cells and explants, DBcAMP modulates growth and differentiation, impacting DNA synthesis, progesterone release, and cell morphology (Soares et al., 1989).

  • Immunology : DBcAMP can stimulate antibody production in B cells and inhibit helper T cell activity, affecting interleukin and cytokine production, thus playing a role in immune response modulation (Gilbert et al., 1985).

  • Oncology : In a study of a human salivary gland adenocarcinoma cell line, DBcAMP induced morphologic changes and biologic marker alterations, suggesting its utility in cancer research (Yoshida et al., 1986).

  • Neurodevelopment : DBcAMP was shown to promote development and survival of mesencephalic dopaminergic neurons, indicating its importance in studies related to brain development and neurodegenerative diseases (Michel & Agid, 1996).

  • Cognitive Function Studies : Research on diabetic rats showed that DBcAMP enhances cognitive functions by increasing hippocampal neurogenesis (Al‐Farhan & Rao, 2019).

  • Hepatic Research : DBcAMP was found to protect against liver injury in mice, suggesting its therapeutic potential in liver diseases (Arai et al., 1995).

properties

IUPAC Name

calcium;9-[(4aR,6R,7R,7aR)-7-butoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-N-butylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H28N5O6P.Ca/c2*1-3-5-7-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26-8-6-4-2)14-12(28-18)9-27-30(24,25)29-14;/h2*10-12,14-15,18H,3-9H2,1-2H3,(H,24,25)(H,19,20,21);/q;;+2/p-2/t2*12-,14-,15-,18-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVFMOFYPMQNAU-UXYIIXGMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54CaN10O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

920.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyryl cAMP;DBcAMP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutyryl cAMP;DBcAMP
Reactant of Route 2
Dibutyryl cAMP;DBcAMP
Reactant of Route 3
Dibutyryl cAMP;DBcAMP
Reactant of Route 4
Dibutyryl cAMP;DBcAMP
Reactant of Route 5
Reactant of Route 5
Dibutyryl cAMP;DBcAMP
Reactant of Route 6
Reactant of Route 6
Dibutyryl cAMP;DBcAMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.